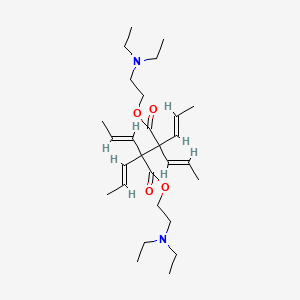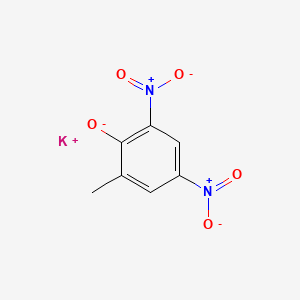
DNOC-potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DNOC-potassium is synthesized through the sulfonation of ortho-cresol with excess sulfuric acid at temperatures between 80°C and 100°C. The resulting disulfonate is then treated with nitric acid to produce DNOC. The potassium salt is formed by neutralizing DNOC with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by neutralization with potassium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: DNOC-potassium undergoes various chemical reactions, including:
Oxidation: DNOC can be oxidized to form dinitrophenol derivatives.
Reduction: Reduction of DNOC leads to the formation of aminophenol derivatives.
Substitution: DNOC can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products:
Oxidation: Dinitrophenol derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated DNOC compounds.
Aplicaciones Científicas De Investigación
DNOC-potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in treating certain metabolic disorders.
Industry: Employed as a pesticide in agriculture to control insect and weed pests
Mecanismo De Acción
DNOC-potassium acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to increased metabolic rate and energy expenditure, ultimately causing cellular toxicity. The primary molecular targets are the mitochondrial membrane proteins involved in the electron transport chain .
Comparación Con Compuestos Similares
Dinoseb: A related compound where the methyl group is replaced by a sec-butyl group.
Dinoterb: Similar to DNOC but with a tert-butyl group.
Dinocap: Contains a 1-methylheptyl group instead of the methyl group in DNOC
Uniqueness: DNOC-potassium is unique due to its high solubility in water and moderate volatility, which enhances its effectiveness as a pesticide. Its ability to disrupt ATP production makes it a potent insecticide and herbicide .
Propiedades
Número CAS |
5787-96-2 |
|---|---|
Fórmula molecular |
C7H5KN2O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
potassium;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 |
Clave InChI |
ZSUHWKOUWKJIOR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


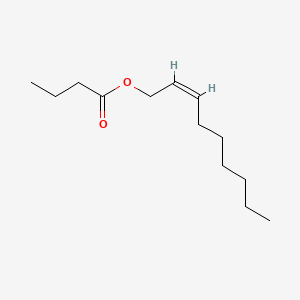
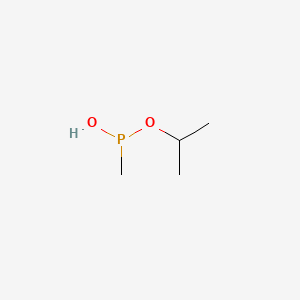
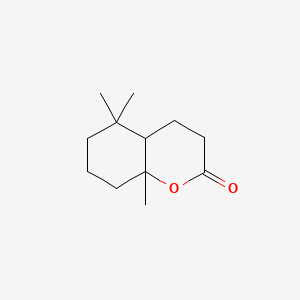
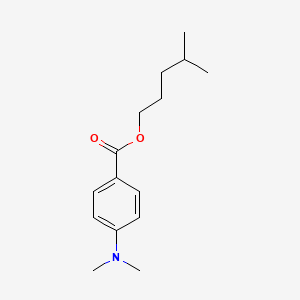

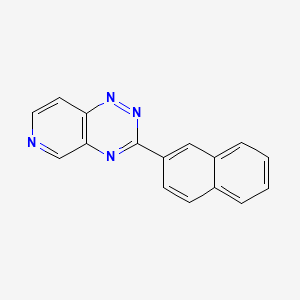
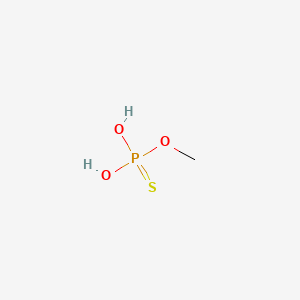
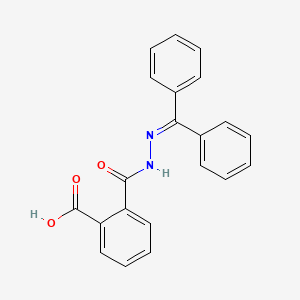
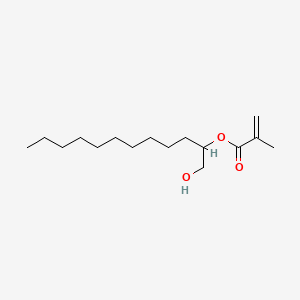
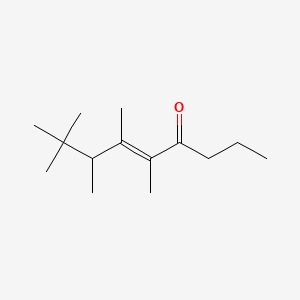
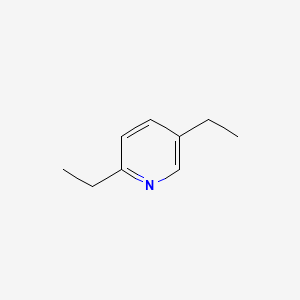

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
